molecular formula C52H80B2N2O6 B13111979 (3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one

(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one

Cat. No.: B13111979
M. Wt: 850.8 g/mol
InChI Key: GAXPWDCKAZNBQO-XVIFHXHVSA-N
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Description

The compound “(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one” is a synthetic organic molecule that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

  • Formation of the indole core through cyclization reactions.
  • Introduction of the butyloctyl side chains via alkylation reactions.
  • Incorporation of the dioxaborolan groups through borylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores but different substituents.

    Boron-Containing Compounds: Molecules with boron atoms in their structure, such as boronic acids or esters.

Uniqueness

The unique combination of functional groups in the compound “(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one” imparts distinct chemical and biological properties, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C52H80B2N2O6

Molecular Weight

850.8 g/mol

IUPAC Name

(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one

InChI

InChI=1S/C52H80B2N2O6/c1-13-17-21-23-27-37(25-19-15-3)35-55-43-33-39(53-59-49(5,6)50(7,8)60-53)29-31-41(43)45(47(55)57)46-42-32-30-40(54-61-51(9,10)52(11,12)62-54)34-44(42)56(48(46)58)36-38(26-20-16-4)28-24-22-18-14-2/h29-34,37-38H,13-28,35-36H2,1-12H3/b46-45+

InChI Key

GAXPWDCKAZNBQO-XVIFHXHVSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C\4/C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCC)CCCCCC)/C(=O)N3CC(CCCC)CCCCCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCC)CCCCCC)C(=O)N3CC(CCCC)CCCCCC

Origin of Product

United States

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